molecular formula C15H11Cl3N4O2S B14927221 4-chloro-N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide

4-chloro-N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide

Cat. No.: B14927221
M. Wt: 417.7 g/mol
InChI Key: LURFWCVNOVRSBS-UHFFFAOYSA-N
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Description

4-Chloro-N~1~-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides It is characterized by the presence of a triazole ring, a benzyl group, and multiple chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N~1~-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-benzenesulfonamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the triazole intermediate.

    Sulfonamide Formation: The final step involves the reaction of the triazole-benzyl intermediate with a sulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the triazole ring or the sulfonamide group, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4-Chloro-N~1~-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group, which is known for its antibacterial properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring the interaction of sulfonamide derivatives with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-chloro-N~1~-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-benzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This leads to the inhibition of the enzyme, disrupting the synthesis of folic acid in bacteria.

    Receptor Binding: The triazole ring and benzyl group may facilitate binding to specific receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    Sulfanilamide: A simple sulfonamide with antibacterial properties.

    Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.

    Triazole Derivatives: Compounds containing the triazole ring, known for their antifungal and antimicrobial activities.

Uniqueness: 4-Chloro-N~1~-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-benzenesulfonamide is unique due to the combination of the triazole ring, benzyl group, and multiple chlorine atoms. This structural complexity may confer distinct biological activities and chemical reactivity compared to simpler sulfonamides or triazole derivatives.

Properties

Molecular Formula

C15H11Cl3N4O2S

Molecular Weight

417.7 g/mol

IUPAC Name

4-chloro-N-[1-[(2,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]benzenesulfonamide

InChI

InChI=1S/C15H11Cl3N4O2S/c16-11-3-5-13(6-4-11)25(23,24)21-15-19-9-22(20-15)8-10-1-2-12(17)7-14(10)18/h1-7,9H,8H2,(H,20,21)

InChI Key

LURFWCVNOVRSBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=NN(C=N2)CC3=C(C=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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